methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
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Overview
Description
(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound is of significant interest in the fields of organic and pharmaceutical chemistry due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride typically involves multiple steps, including substitution reactions, cyanation, and deprotection processes. The key feature of the molecule is the bicyclic ring system, consisting of a six-membered cyclohexane ring fused with a three-membered aziridine ring containing a nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification processes to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its role as a functional analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It acts as a GABAB receptor agonist, mimicking the effects of GABA by binding to and activating these receptors in the central nervous system. This interaction leads to various physiological effects, including muscle relaxation and modulation of neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Baclofen: A well-known GABAB receptor agonist used to treat muscle spasticity.
Gabapentin: Another GABA analog used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant.
Uniqueness
(1R,2R,5S)-rel-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a GABAB receptor agonist with high specificity makes it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C7H12ClNO2 |
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Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6+;/m1./s1 |
InChI Key |
WYQMWVWFYJQAIB-GAJRHLONSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@H]2CN1.Cl |
Canonical SMILES |
COC(=O)C1C2CC2CN1.Cl |
Origin of Product |
United States |
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